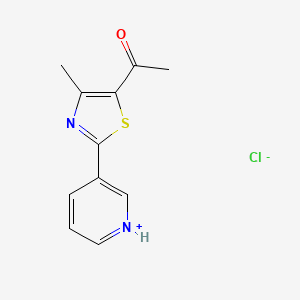

5-Acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride

Descripción

Historical Development in Thiazolium Chemistry

Thiazolium chemistry originated in the late 19th century with Arthur Hantzsch’s pioneering work on the synthesis of thiazoles via the condensation of α-haloketones with thioamides . This method, now known as the Hantzsch thiazole synthesis, remains a cornerstone for constructing thiazole rings. Early applications focused on dyes and vulcanization accelerators, but the discovery of thiamine (vitamin B~1~) in 1912 highlighted the biological indispensability of thiazolium systems . The thiazolium ring in thiamine participates in critical enzymatic processes, such as the decarboxylation of α-keto acids, via ylide intermediates .

The mid-20th century saw the development of synthetic thiazolium salts for antimicrobial and antifungal applications. For instance, thiabendazole, a benzothiazole derivative, became a commercial fungicide . Advances in spectroscopic techniques, such as ^1^H NMR and X-ray crystallography, revealed the electronic delocalization and aromaticity of thiazolium rings, enabling rational design of derivatives . The introduction of pyridine moieties into thiazolium frameworks, as seen in 5-acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride, emerged from efforts to modulate electronic properties and enhance solubility .

Research Significance in Heterocyclic Compounds

Thiazoles and pyridines are privileged scaffolds in medicinal chemistry due to their ubiquity in bioactive molecules. Thiazoles contribute to the activity of natural products like epothilone (an anticancer agent) and synthetic drugs like meloxicam (a nonsteroidal anti-inflammatory) . Pyridines, with their strong electron-withdrawing effects, improve pharmacokinetic profiles by increasing metabolic stability . The fusion of these systems creates hybrids with unique electronic landscapes, as exemplified by the target compound’s charged thiazolium ring and neutral pyridinyl group.

Recent studies demonstrate that such hybrids exhibit enhanced binding affinities to biological targets. For example, thiazolyl-pyrazoline conjugates show potent anticancer and antimicrobial activities . The acetyl and methyl substituents in 5-acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride likely influence its reactivity, as electron-donating groups at the 4-position of thiazolium rings stabilize ylide intermediates . These structural modifications align with modern strategies to optimize drug-like properties through rational heterocyclic design.

Current Research Landscape and Academic Importance

The synthesis of thiazole-pyridine hybrids has accelerated due to advancements in green chemistry and catalytic methods. A 2024 review highlights the use of Hantzsch-thiazole synthesis under mild conditions, employing ethanol as a solvent and phenacyl bromide as a substrate . These methodologies enable efficient construction of hybrids with yields exceeding 80%, as demonstrated in the synthesis of analogous compounds .

Academic interest in these hybrids spans multiple disciplines:

- Medicinal Chemistry : Thiazole-pyridine hybrids are explored for multitarget therapies, particularly in oncology and infectious diseases .

- Materials Science : The planar aromatic systems facilitate applications in organic electronics and sensors .

- Catalysis : Thiazolium salts serve as organocatalysts in asymmetric synthesis, leveraging their chalcogen-bonding capabilities .

The compound 5-acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride exemplifies these trends, with its pyridinyl group enabling π-π stacking interactions in supramolecular assemblies .

Positioning within Pyridine-Thiazole Hybrid Research

Pyridine-thiazole hybrids occupy a niche in heterocyclic research due to their balanced electronic and steric properties. The target compound’s structure features:

- A thiazolium core that participates in charge-assisted chalcogen bonding, as evidenced by short S···Cl contacts in related salts .

- A 3-pyridinyl substituent that enhances solubility and enables coordination to metal ions .

- Acetyl and methyl groups that fine-tune steric bulk and electronic density .

Comparative studies show that such hybrids outperform single-heterocycle analogs in biological assays. For instance, thiazolyl-pyrazoline hybrids exhibit IC~50~ values in the nanomolar range against breast cancer cell lines, attributed to their dual binding modes . The molecular formula of 5-acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride (C~11~H~12~ClN~3~OS) reflects this strategic hybridization, combining the molecular weights of pyridine (79.10 g/mol) and thiazole (85.12 g/mol) into a single pharmacophore .

| Property | Value |

|---|---|

| Molecular formula | C~11~H~12~ClN~3~OS |

| Average mass | 269.747 g/mol |

| Monoisotopic mass | 269.038961 g/mol |

| Key structural features | Thiazolium ring, pyridinyl |

Propiedades

IUPAC Name |

1-(4-methyl-2-pyridin-1-ium-3-yl-1,3-thiazol-5-yl)ethanone;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS.ClH/c1-7-10(8(2)14)15-11(13-7)9-4-3-5-12-6-9;/h3-6H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUNNJOIUMARAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C[NH+]=CC=C2)C(=O)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride typically involves the reaction of 3-pyridinecarboxaldehyde with thioacetamide under acidic conditions to form the thiazole ring. The acetylation of the thiazole ring can be achieved using acetyl chloride in the presence of a base such as pyridine. The final step involves the quaternization of the thiazole nitrogen with methyl iodide to form the thiazolium salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiazole ring.

Reduction: Reduction reactions may target the pyridine ring, converting it to a piperidine ring.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or amines.

Substitution: Products may include various substituted thiazolium salts or pyridine derivatives.

Aplicaciones Científicas De Investigación

1. Antimicrobial Properties

Research indicates that thiazole derivatives, including 5-acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride, exhibit significant antimicrobial activity. The thiazole ring is crucial in the structure of many antibacterial agents. For instance, compounds containing thiazole have been shown to effectively combat drug-resistant bacterial strains, making them valuable in developing new antibiotics .

2. Anticancer Potential

Studies have highlighted the potential of thiazole derivatives in oncology. The compound's structure allows it to interact with various biological targets implicated in cancer progression. It has been suggested that modifications to the thiazole ring can enhance selectivity and potency against cancer cells .

Synthesis and Derivatives

The synthesis of 5-acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride typically involves multi-step reactions starting from readily available precursors. The process often includes cyclization reactions that yield the thiazole framework, followed by functionalization to introduce the pyridine and acetyl groups.

Synthesis Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of the thiazole ring from appropriate precursors. |

| 2 | Functionalization | Introduction of the acetyl and pyridine moieties through substitution reactions. |

| 3 | Salification | Conversion to the chloride salt form for enhanced solubility and stability. |

Case Studies

Case Study 1: Antibacterial Activity

In a study published in Nature, researchers synthesized a series of thiazole derivatives and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to 5-acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride exhibited potent activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of thiazole derivatives, where compounds were tested against various cancer cell lines. The findings indicated that certain modifications to the thiazole core significantly increased cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for therapeutic development .

Mecanismo De Acción

The mechanism of action of 5-Acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazolium core can participate in various biochemical pathways, potentially inhibiting or activating specific molecular targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of 5-acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride can be contextualized by comparing it to closely related thiazolium and pyridinyl derivatives. Key differences in substituents, molecular properties, and applications are summarized below:

Structural and Molecular Comparisons

*The molecular formula and weight of the target compound are inferred based on its nomenclature and comparison to analogs.

Functional and Pharmacological Differences

- Target Compound vs. Pyrimidinylamino Analogs: Replacing the 3-pyridinyl group with a 2-pyrimidinylamino group (as in the analog from ) introduces additional hydrogen-bonding sites, which may improve solubility but reduce lipophilicity. This could limit its utility in crossing biological membranes compared to the target compound .

- Target Compound vs. Thiamine Derivatives : Thiamine’s hydroxyethyl group () and acetylthiamine’s acetyloxyethyl group () prioritize water solubility and metabolic roles, whereas the target compound’s acetyl and pyridinyl substituents suggest a design optimized for receptor binding or enzyme inhibition in drug development .

- Biological Activity: Compounds with pyridinyl-thiazolyl cores (e.g., ) are frequently explored for anti-proliferative activity.

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The 3-pyridinyl group in the target compound may enhance interaction with nicotinic acetylcholine receptors or kinase enzymes, a hypothesis supported by the prevalence of pyridinyl-thiazolyl motifs in kinase inhibitors (e.g., patents in ) .

- Stability and Solubility : The acetyl group at position 5 likely improves metabolic stability compared to hydroxyethyl-substituted thiamine analogs, albeit at the cost of reduced aqueous solubility .

Actividad Biológica

5-Acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 254.73 g/mol. Its structure features a pyridine ring, which is known to enhance biological interactions.

The compound's properties are summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H11ClN2OS |

| Molecular Weight | 254.73 g/mol |

| IUPAC Name | 1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethanone; hydrochloride |

| CAS Number | 477762-15-5 |

| Purity | >90% |

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that 5-acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride demonstrates antibacterial and antifungal activities. For instance, it has been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have reported that thiazole derivatives can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The IC50 values for these activities suggest that the compound effectively induces cytotoxicity in these cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The presence of the pyridine moiety enhances its lipophilicity, facilitating better membrane permeability and interaction with intracellular targets. Studies suggest that these compounds may disrupt cellular processes by inhibiting essential enzymes or interfering with nucleic acid synthesis .

Case Studies

- Antibacterial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of several thiazole derivatives, including 5-acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride. The results indicated significant inhibition against E. coli and Klebsiella pneumoniae, with MIC values ranging from 0.5 to 8 µg/mL .

- Anticancer Efficacy : In a detailed analysis by Desai et al., the compound was tested against MCF-7 cells, revealing an IC50 value of approximately 0.28 µg/mL. This study highlighted the potential of thiazole derivatives as effective anticancer agents due to their ability to induce cell cycle arrest at the G2/M phase .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 5-acetyl-4-methyl-2-(3-pyridinyl)-1,3-thiazol-3-ium chloride, and how can experimental conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions, such as cyclization of acetylated precursors with 3-pyridinyl thioamides. Key parameters include temperature (80–120°C), pH (neutral to mildly acidic), and solvent polarity (e.g., ethanol/water mixtures). To optimize conditions, employ Design of Experiments (DoE) frameworks to minimize trial-and-error approaches. For example, fractional factorial designs can identify critical variables (e.g., reactant stoichiometry, catalyst loading) . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict feasible pathways and guide experimental validation .

Q. How can researchers characterize the structural and electronic properties of this thiazolium salt?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR/IR Spectroscopy : Assign peaks using -NMR (e.g., acetyl proton at δ 2.5–3.0 ppm) and IR (C=O stretch ~1700 cm).

- X-ray Crystallography : Resolve crystal packing and confirm cationic thiazolium geometry (e.g., bond angles near 105–112° for the heterocyclic core) .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/SDD) to analyze charge distribution, frontier molecular orbitals, and dihedral angles (e.g., C1-C2-C3 = 121.4°) .

Advanced Research Questions

Q. What computational approaches are effective for studying the reaction mechanisms involving this compound in catalytic or biological systems?

- Methodological Answer : Use ab initio molecular dynamics (AIMD) or QM/MM hybrid methods to model reaction pathways. For example:

- Simulate nucleophilic attack on the thiazolium ring’s C2 position to explore its role in coenzyme-like catalysis.

- Validate computed activation energies (e.g., 15–25 kcal/mol) against experimental kinetic data .

- Data Contradiction Tip : If computational predictions deviate from experimental results (e.g., unexpected regioselectivity), re-evaluate solvent effects or transition-state approximations in the model .

Q. How can researchers design experiments to evaluate the bioactivity of this compound, such as enzyme inhibition or antimicrobial effects?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., NADH depletion in dehydrogenase systems) to measure IC values. Control for thiazolium stability in aqueous buffers (pH 7.4).

- Structure-Activity Relationships (SAR) : Modify the acetyl or pyridinyl substituents and correlate changes with activity trends. Reference similar thiazolium derivatives (e.g., 3-benzyl-5-hydroxyethyl analogs) for scaffold optimization .

Q. How should researchers address contradictions between theoretical predictions and experimental data for this compound’s stability or reactivity?

- Methodological Answer : Apply statistical contradiction analysis :

- Compare DFT-predicted bond dissociation energies (BDEs) with experimental thermogravimetric (TGA) data.

- Use sensitivity analysis to identify outliers (e.g., discrepancies in thiazolium ring degradation pathways).

- Reconcile data by refining computational parameters (e.g., solvent dielectric constant) or verifying experimental purity via HPLC .

Q. What strategies ensure the compound’s stability during long-term storage or under varying experimental conditions?

- Methodological Answer :

- Degradation Studies : Monitor hydrolytic stability via accelerated aging tests (40°C, 75% humidity). Use LC-MS to identify degradation products (e.g., acetyl group hydrolysis).

- Storage Protocols : Store under inert gas (N) at -20°C in amber vials to prevent photodegradation. Reference safety guidelines for thiazolium salts, which emphasize avoiding heat and moisture .

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

- Methodological Answer :

- Replace volatile organic solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures.

- Employ catalytic recycling (e.g., Pd nanoparticles for cross-coupling steps) to reduce waste.

- Use E-factor analysis to quantify waste generation and target reductions via process intensification .

Cross-Disciplinary Considerations

Q. What interdisciplinary methodologies integrate this compound into materials science or energy research?

- Methodological Answer :

- Electrochemical Applications : Test as a redox mediator in dye-sensitized solar cells (DSSCs). Measure electron-transfer kinetics using cyclic voltammetry (e.g., E vs. Ag/AgCl).

- Polymer Science : Incorporate into ionic liquid-based polymers for conductive films. Characterize thermal stability via DSC and conductivity via impedance spectroscopy .

Q. How can researchers assess the compound’s toxicity or environmental impact in preclinical studies?

- Methodological Answer :

- In Silico Toxicity Prediction : Use tools like ProTox-II to predict LD and hepatotoxicity.

- Ecotoxicity Assays : Perform Daphnia magna acute toxicity tests (48-h LC) and biodegradability studies (OECD 301F). Reference safety data sheets for handling guidelines (e.g., P210: avoid ignition sources) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.